molecular formula C17H18N2O3S2 B2716738 (E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate CAS No. 57169-56-9

(E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate

Cat. No.: B2716738
CAS No.: 57169-56-9
M. Wt: 362.46
InChI Key: NRVAYTMKZPIXFV-UHFFFAOYSA-N
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Description

The compound is a type of Schiff base, which are typically synthesized by condensing a primary amine with a carbonyl compound . They are known for their wide range of applications in coordination chemistry and catalysis .


Synthesis Analysis

Schiff bases can be synthesized and characterized by elemental analyses, UV–VIS and IR spectroscopy, and single crystal X-ray determination . The structure often comprises two independent and similar molecules .


Molecular Structure Analysis

In a typical Schiff base molecule, the molecules adopt an E configuration about the azomethine C–N double bond . The complex often crystallizes in a specific space group, and the molecules are usually coplanar as a result of intramolecular hydrogen bonds .


Chemical Reactions Analysis

Schiff base complexes have been playing an important role in the development of coordination chemistry related to catalysis and enzymatic reactions . They are also used as ion-selective electrodes .


Physical and Chemical Properties Analysis

Schiff base complexes often show interesting physical and chemical properties. For example, they can show optical absorption bands in the visible region due to their extended delocalization of the π electrons along the polymer backbone .

Scientific Research Applications

Synthesis and Chemical Properties

(E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate and related compounds have been studied for their synthesis methods, chemical properties, and potential applications in organic chemistry. For instance, investigations into the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives have highlighted various strategies for the imination of key sulfoxide compounds, including the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents. These studies demonstrate the compound's role in the development of pseudo-dipeptides, which show intriguing conformational properties in solution, indicating potential applications in peptide chemistry and drug design (Tye & Skinner, 2002).

Catalytic and Synthetic Applications

Research into asymmetric reactions, such as the Mannich reaction, has utilized derivatives of phenylsulfonyl compounds to synthesize chiral amino carbonyl compounds. This highlights the utility of this compound and its analogs in asymmetric synthesis, providing a pathway to produce compounds with significant stereochemical complexity. Such methodologies can be crucial for the synthesis of biologically active molecules and pharmaceuticals (Yang, Pan, & List, 2009).

Applications in Heterocyclic Chemistry

The compound and its derivatives have been utilized in the synthesis of heterocyclic compounds, such as benzimidazoles, benzoxazoles, and benzothiazoles. This involves reactions with arylsulfonyl(thio)propionic acids and various nucleophiles, leading to a series of new 2-substituted benzazoles. These reactions are significant for the development of compounds with potential pharmaceutical applications, offering a broad range of biological activities (Moskvichev et al., 2001).

Mechanism of Action

The mechanism of action of Schiff bases often involves the formation of complexes with metal ions . These complexes can act as catalysts for various chemical reactions .

Future Directions

Schiff bases and their complexes continue to be a topic of research due to their potential applications in various fields . Future research may focus on developing new Schiff base complexes with improved properties and exploring their potential applications .

Properties

IUPAC Name

O-propyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-2-13-22-17(23)18-16(14-9-5-3-6-10-14)19-24(20,21)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVAYTMKZPIXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=S)NC(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=S)N/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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